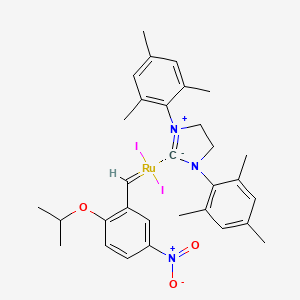
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SIPr is a type of N-heterocyclic carbene (NHC) ligand . It has the empirical formula C27H38N2 and a molecular weight of 390.60 .
Molecular Structure Analysis
The structure of SIPr consists of a central imidazolidine ring flanked by two 2,6-diisopropylphenyl groups .Chemical Reactions Analysis
SIPr is used as a catalyst in various chemical reactions. For example, it can catalyze the transformation of organometallic iron complexes, the selective production of 5-hydroxymethylfurfural from glucose and fructose, and the annulation of heterocycles via redox processing .Physical And Chemical Properties Analysis
SIPr is a solid at room temperature. It has a melting point of 170-175 °C and should be stored at temperatures below -20°C .科学的研究の応用
Synthesis of N-heterocyclic Carbene Ligands and Derived Ruthenium Olefin Metathesis Catalysts
Ruthenium complexes containing NHC ligands, like 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene, have been synthesized and shown to be highly effective in ring-closing metathesis (RCM) and cross-metathesis reactions. These complexes offer excellent stability and activity, making them valuable for macrocyclizations involving olefins (Bantreil & Nolan, 2011).
Ionic Liquid Anchored “Boomerang” Catalysts
Ruthenium complexes with unsaturated N-heterocyclic carbene ligands have been developed for olefin cross-metathesis in biphasic media, showcasing the importance of solvent selection on catalytic performance. This research highlights the potential for recyclability and efficiency in catalysis (Clavier, Nolan, & Mauduit, 2008).
Silver and Rhodium Complexes of Stable, Monomeric Imidazolidin‐2‐ylidenes
The study of silver(I) complexes with NHC ligands has provided insights into the synthesis and reactivity of these compounds, including their interaction with elemental sulfur to form imidazolidin-2-thiones. Such research contributes to our understanding of the structural and reactivity aspects of NHC complexes (Paas, Wibbeling, Fröhlich, & Hahn, 2006).
Ruthenium Complexes for Low Catalyst Loading Olefin Metathesis Reactions
Research into ruthenium indenylidene complexes with NHC ligands has unveiled their ability to promote ring-closing metathesis reactions efficiently at very low catalyst loadings, demonstrating their high stability and catalytic prowess (Bantreil, Randall, Slawin, & Nolan, 2010).
Electrochemical Reduction of Imidazolium Cations
The electrochemical reduction of imidazolium cations to produce nucleophilic carbenes highlights a novel approach to generating NHCs. This process, compatible with and persistent in ionic liquids, opens new pathways for carbene generation and application in various chemical reactions (Gorodetsky, Ramnial, Branda, & Clyburne, 2004).
作用機序
Target of Action
It’s known that similar compounds, which are n-heterocyclic carbene (nhc) ligands, have been frequently used as ligands in inorganic and organometallic synthesis, chemical catalysis, and medicinal chemistry .
Mode of Action
The compound, being a transition-metal complex with NHC ligands, interacts with its targets through its unique coordination properties. The central metal atom (in this case, ruthenium) is typically di-coordinated by an N-heterocyclic carbene and another ligand . The exact mode of action and the resulting changes would depend on the specific biochemical context in which the compound is used.
Biochemical Pathways
The compound, as an NHC ligand, can potentially affect various biochemical pathways. For instance, it has been used in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans . The exact pathways affected would depend on the specific targets and the biochemical context.
Pharmacokinetics
It’s known that similar compounds exhibit good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . This solubility property allows for easy handling and incorporation into various reaction systems.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and the biochemical context. In the case of catalytic cycloisomerization of 2-(iodoethynyl)aryl esters, the compound promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound exhibits excellent thermal stability, which makes it suitable for use in thermal processes and reactions . .
将来の方向性
The use of NHC ligands like SIPr in catalysis is a rapidly growing field, with potential applications in many areas of chemistry. Future research will likely focus on developing new reactions that can be catalyzed by these compounds, as well as improving the efficiency and selectivity of existing reactions .
特性
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSKCGOGWWBSF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49I2N3O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)


![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)


